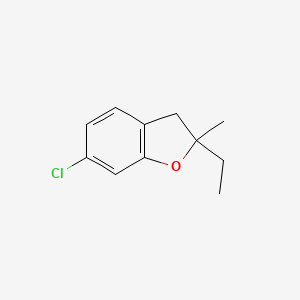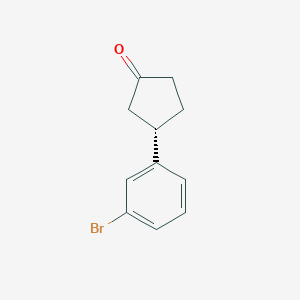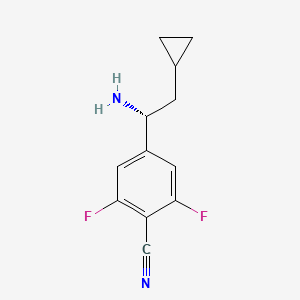
3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features both pyrazole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds.
Formation of the pyridine ring: This can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of the two rings: This step may involve the use of coupling reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its biological activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor activity and downstream signaling pathways.
Influence on cellular processes: Affecting cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
1H-Pyrazole-5-carboxylic acid derivatives: Compounds with similar pyrazole structures.
Pyridine derivatives: Compounds with similar pyridine structures.
Uniqueness
The uniqueness of 3-Methyl-1-(1-methyl-6-oxo-1,6-dihydropyridin-2-YL)-1H-pyrazole-5-carboxylic acid lies in its combined pyrazole and pyridine rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
2177263-85-1 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
5-methyl-2-(1-methyl-6-oxopyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-6-8(11(16)17)14(12-7)9-4-3-5-10(15)13(9)2/h3-6H,1-2H3,(H,16,17) |
InChI 键 |
DXXFZKIVNBTXMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


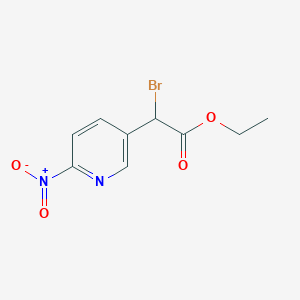
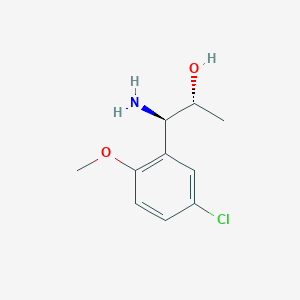


![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)


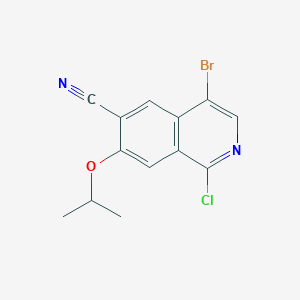
![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)
